

hUP1-IN-1 potassium structure-activity relationship (SAR) studies

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of hUP1-IN-1 and its Analogs as Human Uridine Phosphorylase-1 (hUP1) Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a novel class of human uridine phosphorylase-1 (hUP1) inhibitors, exemplified by hUP1-IN-1. Contrary to a common misconception, hUP1-IN-1 is not a potassium channel modulator but a potent inhibitor of hUP1, an enzyme implicated in cancer chemotherapy resistance. This document details the SAR, experimental protocols for synthesis and biological evaluation, and the relevant signaling pathways associated with hUP1 inhibition. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction: Correcting the Target - hUP1, Not a Potassium Channel

Initial inquiries into "hUP1-IN-1" have sometimes erroneously associated it with potassium channel activity. This guide clarifies that hUP1-IN-1 is a potent inhibitor of human uridine phosphorylase-1 (hUP1). hUP1 is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] This enzymatic



activity is a critical target in oncology. Specifically, inhibiting hUP1 can increase endogenous uridine levels, which can help protect normal tissues from the toxic effects of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[2][3] Therefore, potent and selective hUP1 inhibitors are of significant interest for improving the therapeutic index of these cancer treatments.

The compound commercially known as hUP1-IN-1 corresponds to compound 6a as described in the seminal work by Renck et al. (2013), which laid the foundation for the SAR of this class of inhibitors.[1] This guide will focus on the findings from this key publication and other relevant literature.

Structure-Activity Relationship (SAR) Studies

The core scaffold of this inhibitor class is the 6-hydroxy-1H-pyridin-2-one-3-carbonitrile. SAR studies have explored modifications at various positions to enhance inhibitory potency against hUP1.

Data Presentation

The following tables summarize the quantitative SAR data for hUP1-IN-1 (compound 6a) and its analogs, as reported by Renck et al.[1]

Table 1: Inhibitory Activity of 6-hydroxy-1H-pyridin-2-one Analogs against hUP1



| Compound | R1 | R2 | % Inhibition at 1 μM | |
|----------------|-------------|----|----------------------|--|
| 1 | Н | Н | 38 | |
| 2 | Н | CN | 55 | |
| 3a | CH3 | Н | 10 | |
| 3b | CH3 | CN | 20 | |
| 4a | Phenyl | Н | 25 | |
| 4b | Phenyl | CN | 30 | |
| 5a | 4-OH-Phenyl | Н | 45 | |
| 5b | 4-OH-Phenyl | CN | 60 | |
| 6a (hUP1-IN-1) | 4-OK-Phenyl | CN | 70 | |

Table 2: Kinetic and Thermodynamic Parameters for Lead hUP1 Inhibitors

| Compound | Kii Urd (nM) | Kis Urd (nM) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |
|--------------------|--------------|-----------------|-------------------|-------------------|---------------------|
| 6a (hUP1-IN- 1) | 375 | 635 | -8.5 | -12.5 | 4.0 |
| 10a | 100 | 150 | -9.5 | -15.0 | 5.5 |
| 10b | 120 | 180 | -9.3 | -14.5 | 5.2 |

Data extracted from Renck D, et al. J Med Chem. 2013.[1]

Key SAR Insights:

- A cyano group at the 3-position is beneficial for activity (compare compounds with and without 'CN').
- Substitution at the 4-position of the pyridinone ring with a phenyl group enhances activity.



- A hydroxyl or potassium salt of a hydroxyl group on the 4-phenyl substituent significantly improves potency, with the potassium salt (compound 6a, hUP1-IN-1) showing the highest inhibition in the initial screen.[1]
- Further modifications by introducing amino alcohol or secondary amine moieties via a
 Mannich reaction on compound 6a led to even more potent inhibitors (e.g., compounds 10a
 and 10b).[1]

Experimental Protocols Synthesis of the 6-hydroxy-1H-pyridin-2-one-3carbonitrile Scaffold

The synthesis of the core scaffold and its analogs generally follows established organic chemistry principles. The synthesis of compound 6a (hUP1-IN-1) involves the reaction of ethyl 2-cyano-3-(4-hydroxyphenyl)but-2-enoate with a suitable nitrogen source to form the pyridinone ring, followed by salt formation.

A general workflow for the synthesis is presented below:



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Caption: Synthetic workflow for hUP1-IN-1.

Detailed Methodology (based on Renck et al., 2013):

- Synthesis of Ethyl 2-cyano-3-(4-hydroxyphenyl)but-2-enoate: A mixture of 4-hydroxybenzaldehyde, ethyl cyanoacetate, and a catalytic amount of piperidine in ethanol is refluxed for several hours. The product is isolated upon cooling and recrystallization.
- Synthesis of 6-hydroxy-4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: The intermediate from step 1 is reacted with an excess of cyanoacetamide in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux.

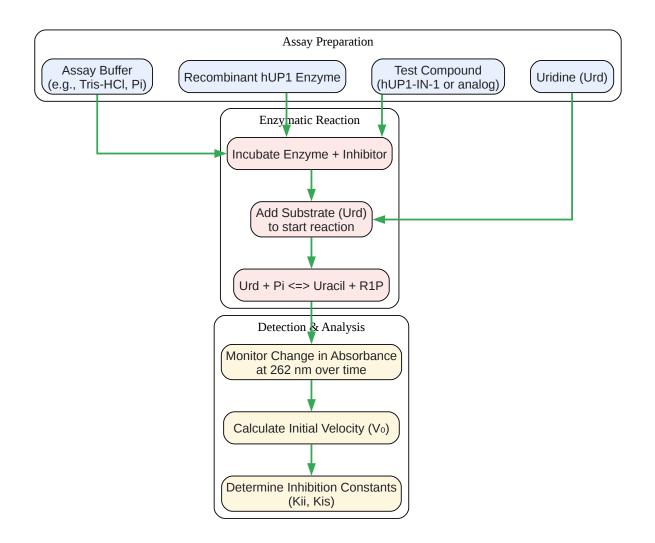


• Formation of the Potassium Salt (hUP1-IN-1): The product from step 2 is treated with a stoichiometric amount of potassium hydroxide in an appropriate solvent to yield the potassium salt.

hUP1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against hUP1 is determined using a spectrophotometric assay that measures the phosphorolysis of uridine.





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Caption: Workflow for hUP1 enzyme inhibition assay.

Detailed Protocol (adapted from Renck et al., 2013):[1]



· Reagents:

- Recombinant human uridine phosphorylase-1 (hUP1).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Substrate: Uridine (Urd) stock solution.
- Phosphate source: Inorganic phosphate (Pi).
- Test compounds (inhibitors) dissolved in DMSO.

Assay Procedure:

- The assay is performed in a 96-well UV-transparent microplate.
- To each well, add the assay buffer, a fixed concentration of hUP1, and varying concentrations of the inhibitor.
- The mixture is pre-incubated for a short period at a controlled temperature (e.g., 25°C).
- The reaction is initiated by the addition of uridine.
- The rate of uridine phosphorolysis is monitored by measuring the decrease in absorbance at 262 nm, corresponding to the conversion of uridine to uracil.

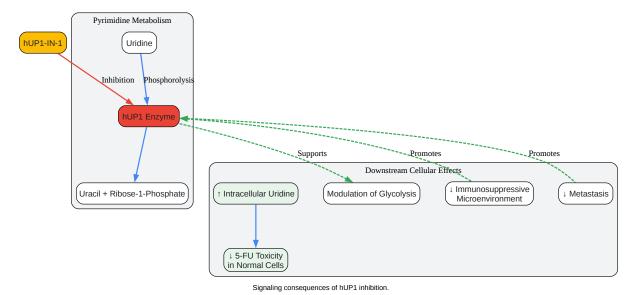
Data Analysis:

- Initial velocities (V₀) are calculated from the linear portion of the absorbance vs. time plots.
- Inhibition constants (Kii and Kis) are determined by fitting the data to the appropriate
 inhibition models (e.g., competitive, uncompetitive, mixed) using non-linear regression
 analysis. The mode of inhibition for this class of compounds was found to be competitive
 with respect to uridine and uncompetitive with respect to phosphate.[1]

Signaling Pathways and Therapeutic Implications



The inhibition of hUP1 has significant implications for cancer therapy, primarily through its modulation of pyrimidine metabolism. Recent studies have begun to elucidate the broader impact of hUP1 on cancer cell signaling and the tumor microenvironment.



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Caption: Signaling consequences of hUP1 inhibition.



- Modulation of 5-FU Toxicity: The primary therapeutic rationale for hUP1 inhibition is the
 resulting increase in uridine levels, which competitively reduces the incorporation of 5-FU
 metabolites into the RNA and DNA of normal cells, thereby mitigating chemotherapy-induced
 side effects.[3]
- Cancer Cell Metabolism and Proliferation: UPP1 has been shown to promote cell viability
 and cell-cycle progression in certain cancer cells by modulating the glycolytic pathway.[4]
 Therefore, its inhibition could potentially have direct anti-proliferative effects.
- Tumor Microenvironment and Metastasis: Recent evidence suggests that UPP1 plays a role
 in promoting an immunosuppressive tumor microenvironment.[5] UPP1 expression in
 neutrophils has been linked to the suppression of T-cell proliferation and the promotion of
 metastasis.[3][6] Inhibition of hUP1 could, therefore, represent a novel strategy to enhance
 anti-tumor immunity.
- Regulation by IL-6/STAT3 Pathway: In some cellular contexts, UPP1 expression is activated
 by the IL-6/STAT3 signaling pathway, a key pathway in inflammation and cancer.[4] This
 places hUP1 within a well-established cancer-promoting signaling network.

Conclusion

hUP1-IN-1 and its analogs represent a promising class of hUP1 inhibitors with a well-defined structure-activity relationship. The core 6-hydroxy-1H-pyridin-2-one-3-carbonitrile scaffold provides a robust starting point for further optimization. The detailed experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogs. The expanding understanding of hUP1's role in cancer cell metabolism and immune modulation opens up new therapeutic avenues for these inhibitors, potentially beyond their initial application as chemo-protectants. This technical guide serves as a critical resource for scientists and researchers dedicated to advancing cancer therapeutics through the targeted inhibition of hUP1.

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